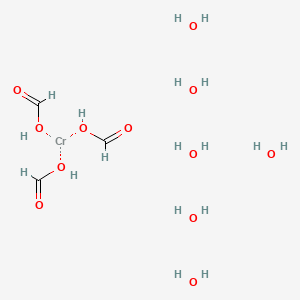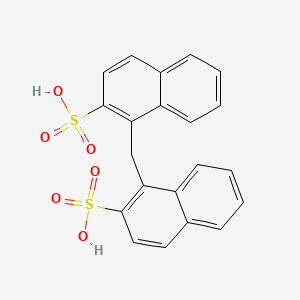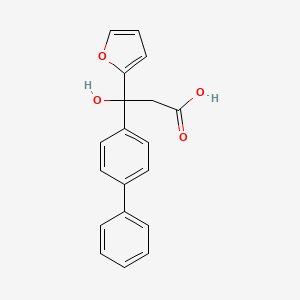
G-D-Glutamylaminomethylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of G-D-Glutamylaminomethylphosphonic acid involves specific reaction conditions and routes. One common method includes the reaction of glutamic acid with aminomethylphosphonic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
G-D-Glutamylaminomethylphosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .
Wissenschaftliche Forschungsanwendungen
G-D-Glutamylaminomethylphosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its role as an NMDA receptor antagonist, which has implications in neurological research . In medicine, it is explored for its potential therapeutic effects in conditions like epilepsy and neurodegenerative diseases . In industry, it is used in the production of specialized chemicals and materials .
Wirkmechanismus
The mechanism of action of G-D-Glutamylaminomethylphosphonic acid involves its interaction with NMDA glutamatergic receptors. By binding to these receptors, it inhibits the excitatory neurotransmission mediated by glutamate, which can help in reducing neuronal excitability and preventing seizures . The molecular targets include the NMDA receptor subunits, and the pathways involved are related to the modulation of synaptic transmission and plasticity .
Vergleich Mit ähnlichen Verbindungen
G-D-Glutamylaminomethylphosphonic acid can be compared with other similar compounds, such as beta-D-aspartylaminomethylphosphonic acid and omega-phosphonic-alpha-carboxylic amino acids . These compounds also act as NMDA receptor antagonists but may differ in their potency, selectivity, and specific applications. The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties .
Similar Compounds
- Beta-D-aspartylaminomethylphosphonic acid
- Omega-phosphonic-alpha-carboxylic amino acids
- Aminolevulinic acid related compounds
Eigenschaften
Molekularformel |
C6H13N2O6P |
|---|---|
Molekulargewicht |
240.15 g/mol |
IUPAC-Name |
(4R)-4-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid |
InChI |
InChI=1S/C6H13N2O6P/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H2,12,13,14)/t4-/m1/s1 |
InChI-Schlüssel |
ZLJRRFLZFIAXLY-SCSAIBSYSA-N |
Isomerische SMILES |
C(CC(=O)O)[C@H](C(=O)NCP(=O)(O)O)N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)NCP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
![2-Propenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13793776.png)


![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)


